molecular formula C13H10FNO2 B6396117 2-(3-Aminophenyl)-6-fluorobenzoic acid CAS No. 1261900-87-1

2-(3-Aminophenyl)-6-fluorobenzoic acid

Cat. No.: B6396117
CAS No.: 1261900-87-1
M. Wt: 231.22 g/mol
InChI Key: VCRCGVCMRDMYGJ-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-6-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an amino group at the meta position of the phenyl ring attached to the benzoic acid backbone.

The fluorine atom at the 6-position and the carboxylic acid group confer distinct electronic and solubility properties, making it suitable for interactions with biological targets. The meta-aminophenyl substituent may enhance binding affinity through hydrogen bonding or π-π stacking interactions .

Properties

IUPAC Name

2-(3-aminophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-11-6-2-5-10(12(11)13(16)17)8-3-1-4-9(15)7-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRCGVCMRDMYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688648
Record name 3'-Amino-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-87-1
Record name 3'-Amino-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminophenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(3-Aminophenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-6-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the fluorine atom can participate in unique interactions due to its electronegativity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural analogs and their substituent variations:

Compound Substituents Key Features
2-(3-Aminophenyl)-6-fluorobenzoic acid -COOH at C1, -F at C6, -NH₂ at C3 of phenyl ring High polarity; potential hydrogen-bond donor/acceptor
2-(4-Aminophenyl)benzothiazole Benzothiazole core, -NH₂ at C4 of phenyl ring Enhanced aromatic stacking; studied for structure-activity relationships (SAR)
6-Amino-2-chloro-3-fluorobenzoic acid -COOH at C1, -Cl at C2, -F at C3, -NH₂ at C6 Increased molecular weight (397.78 g/mol); halogen substituents alter reactivity
2-(3-(Cyclopropanecarbonyl)thioureido)-6-fluorobenzoic acid Thioureido group at C3, cyclopropanecarbonyl moiety Improved lipophilicity; melting point 186–190°C
2-Amino-6-fluorobenzoic acid -COOH at C1, -F at C6, -NH₂ at C2 Simpler structure; molecular weight 155.13 g/mol; used in glycobiology studies

Physicochemical Properties

Property This compound 6-Amino-2-chloro-3-fluorobenzoic acid 2-Amino-6-fluorobenzoic acid
Molecular Weight (g/mol) ~231.2 (estimated) 397.78 155.13
Melting Point Not reported Not reported Not reported
Solubility Moderate in polar solvents Low due to halogenation High in aqueous buffers
Bioactivity Potential enzyme inhibition Limited data Glycan analysis applications

Key Research Findings

SAR Studies: The meta-aminophenyl group is critical for inhibitory activity in DNA gyrase assays, while para-substituted analogs show reduced efficacy .

Synthetic Flexibility : Fluorobenzoic acid derivatives can be functionalized at multiple positions (e.g., C3, C6) to tune electronic properties and binding interactions .

Halogenation Effects: Chlorine substituents (e.g., in 6-amino-2-chloro-3-fluorobenzoic acid) increase molecular weight but may reduce solubility, limiting bioavailability .

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